molecular formula C15H14N3O3+ B1220432 Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy- CAS No. 27766-45-6

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-

Cat. No. B1220432
CAS RN: 27766-45-6
M. Wt: 284.29 g/mol
InChI Key: KBYWCGCRACQITA-UHFFFAOYSA-O
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Description

Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy-, also known as Fast Blue BB salt, is a chemical compound with the CAS number 5486-84-0 . It has a molecular formula of C17H18N3O3 and a molecular weight of 312.348 .


Molecular Structure Analysis

The molecular structure of Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- includes a diazonium group (-N2+) attached to a benzene ring . The InChI Key for this compound is DKPBKNZQVUOHRQ-UHFFFAOYSA-O .

Scientific Research Applications

Structural Analysis and Synthesis

  • NMR and X-ray Studies : The structure of compounds formed by reactions involving benzenediazonium derivatives has been examined using NMR and X-ray analysis. For example, a study by Šimůnek et al. (2003) investigated the structure of a compound formed by the reaction of 4-dimethylaminopent-3-en-2-one with benzenediazonium-tetrafluoroborate, revealing the presence of azo and hydrazone groups (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

  • Novel Cyclic Products : Reactions of substituted benzenediazonium chlorides under controlled conditions have led to the formation of novel cyclic products, as found in a study by Kolar and Schendzielorz (1985) (Kolar & Schendzielorz, 1985).

Chemical Properties and Reactions

  • Azo-Coupling Reactions : Micheletti et al. (2020) synthesized 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol via an azo-coupling reaction, highlighting the utility of benzenediazonium derivatives in synthesizing complex organic compounds (Micheletti, Telese, & Boga, 2020).

  • Serine Protease Inactivation : The study by Guetschow and Neumann (1995) focused on the synthesis of 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and its application in inactivating serine proteases, demonstrating a potential therapeutic application (Guetschow & Neumann, 1995).

Potential Applications in Materials Science

  • Surface-Confined Radical Polymerization : Gam-Derouich et al. (2012) described a methodology for grafting polymers via radical photopolymerization initiated on surfaces by aryl layers from diazonium salt precursors. This approach has significant implications in biomedical and other applications (Gam‐Derouich et al., 2012).

  • Arylation Reactions : The study by Abramovitch and Saha (1965) demonstrated the utility of benzenediazonium tetrafluoroborate in arylations, providing insights into the chemical mechanisms and potential applications in organic synthesis (Abramovitch & Saha, 1965).

Safety And Hazards

Benzenediazonium, 4-(benzoylamino)-2,5-diethoxy- is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water and get medical advice/attention if irritation occurs .

properties

IUPAC Name

4-benzamido-2,5-dimethoxybenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10/h3-9H,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYWCGCRACQITA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067339
Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Fast Blue RR Salt
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Product Name

Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-

CAS RN

27766-45-6
Record name Fast Blue RR
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Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Record name Benzenediazonium, 4-(benzoylamino)-2,5-dimethoxy-
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Record name 4-(phenylcarboxamido)-2,5-dimethoxybenzenediazonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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